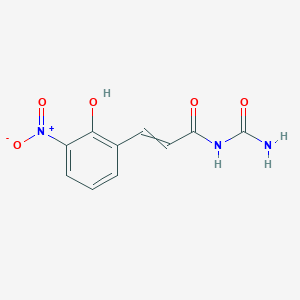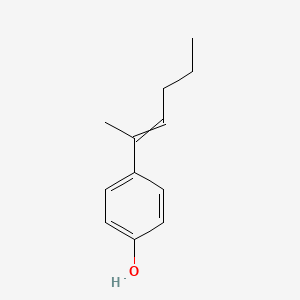
4-(Hex-2-en-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hex-2-en-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a hex-2-en-2-yl group attached to the fourth position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-2-en-2-yl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with hex-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the hydrolysis of phenolic esters or ethers. For instance, the hydrolysis of 4-(Hex-2-en-2-yl)phenyl acetate in the presence of a strong acid or base can yield this compound .
Industrial Production Methods
On an industrial scale, this compound can be produced using the cumene process, which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. The phenol obtained can then undergo further reactions to introduce the hex-2-en-2-yl group .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hex-2-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones.
Electrophilic Aromatic Substitution: The aromatic ring in this compound is highly reactive towards electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-(Hex-2-en-2-yl)phenol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Hex-2-en-2-yl)phenol involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
4-(Hex-2-en-2-yl)phenol can be compared with other phenolic compounds such as:
Phenol: The parent compound, simpler in structure but less specialized in applications.
4-Hexylresorcinol: Similar in having a hexyl group but differs in the position and number of hydroxyl groups, leading to different biological activities.
Eugenol: Contains a methoxy group and an allyl chain, used for its analgesic and antiseptic properties.
Propriétés
Numéro CAS |
63347-40-0 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
4-hex-2-en-2-ylphenol |
InChI |
InChI=1S/C12H16O/c1-3-4-5-10(2)11-6-8-12(13)9-7-11/h5-9,13H,3-4H2,1-2H3 |
Clé InChI |
KWAMBQZBFXVTIB-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(C)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
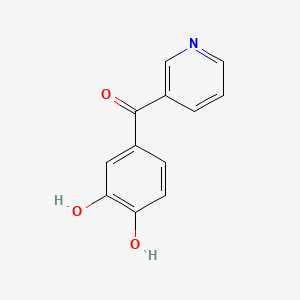
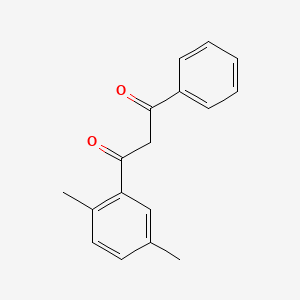
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
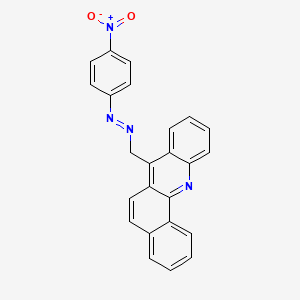
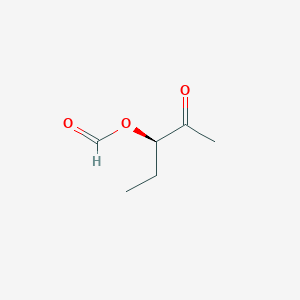
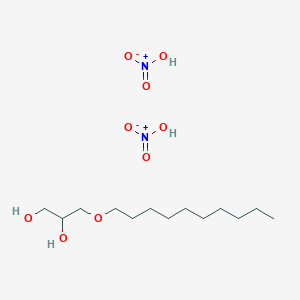
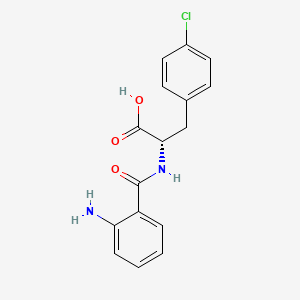
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
